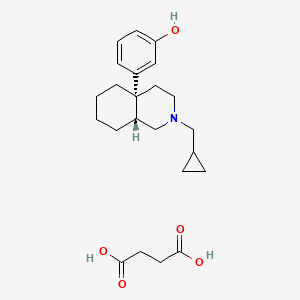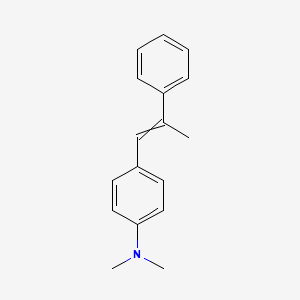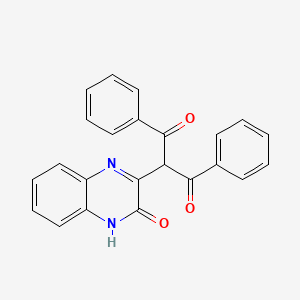![molecular formula C20H34BrNOS B14598762 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol CAS No. 61151-38-0](/img/structure/B14598762.png)
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of substituted phenols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can be achieved through a multi-step process involving several key reactions:
Alkylation: The diethylamino group can be introduced via a Friedel-Crafts alkylation reaction using diethylamine and a suitable alkylating agent.
Thioether Formation: The octylsulfanyl group can be introduced by reacting the phenol derivative with an octylthiol in the presence of a base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: De-brominated phenol derivatives.
Substitution: Amino or thioether derivatives.
Scientific Research Applications
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the octylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom may participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-methylphenol: Lacks the diethylamino and octylsulfanyl groups, making it less functionalized.
2-[(Diethylamino)methyl]phenol: Lacks the bromine and octylsulfanyl groups, affecting its reactivity and applications.
6-[(Octylsulfanyl)methyl]phenol: Lacks the bromine and diethylamino groups, altering its chemical properties.
Uniqueness
4-Bromo-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol is unique due to the presence of all three functional groups (bromine, diethylamino, and octylsulfanyl) on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
61151-38-0 |
|---|---|
Molecular Formula |
C20H34BrNOS |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-bromo-2-(diethylaminomethyl)-6-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C20H34BrNOS/c1-4-7-8-9-10-11-12-24-16-18-14-19(21)13-17(20(18)23)15-22(5-2)6-3/h13-14,23H,4-12,15-16H2,1-3H3 |
InChI Key |
ASMPNKVEGLKWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSCC1=CC(=CC(=C1O)CN(CC)CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)

silane](/img/structure/B14598700.png)
![3,3,8,8-Tetramethyl-1,2,6,7-tetraazaspiro[4.4]nona-1,6-diene](/img/structure/B14598710.png)
![3-Hydroxy-4-[2-(5-nitro-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14598716.png)





![2-(3-Methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14598743.png)
![4-Acetyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octan-1-one](/img/structure/B14598748.png)

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}octanamide](/img/structure/B14598768.png)
